Superior Hydroxyapatite Binding Affinity of Alendronate vs. Risedronate and Zoledronate
Alendronate exhibits the highest hydroxyapatite (HAP) binding affinity among clinically used oral bisphosphonates as measured by mean retention time on HAP columns. In direct comparative analysis, alendronate demonstrated a mean HAP retention time of 17.5 ± 0.14 min, which is 75.5% higher than risedronate (9.97 ± 0.18 min) and 39.7% higher than zoledronate (12.53 ± 0.1 min) [1]. This elevated affinity is consistent with the ranking order established in independent studies: Risedronate < Ibandronate < Alendronate < Zoledronic acid [2].
| Evidence Dimension | Hydroxyapatite binding affinity (mean retention time) |
|---|---|
| Target Compound Data | 17.5 ± 0.14 min |
| Comparator Or Baseline | Risedronate: 9.97 ± 0.18 min; Zoledronate: 12.53 ± 0.1 min |
| Quantified Difference | Alendronate > Risedronate by 75.5%; Alendronate > Zoledronate by 39.7% |
| Conditions | HAP column chromatography retention time assay |
Why This Matters
Higher HAP affinity predicts greater initial bone uptake and potentially more sustained local drug concentration at sites of active bone remodeling, a key consideration for both clinical efficacy and research models requiring prolonged bone residence.
- [1] Lawson, M. A., et al. (2015). The pharmacological profile of a novel highly potent bisphosphonate, OX14. Oxford Academic. Data table: HAP affinity (mean retention time/min). View Source
- [2] PMC. (2024). Table 1: Pharmacological characteristics of bisphosphonates considering affinity to hydroxyapatite and relative anti-resorptive potency. PMC10916794. View Source
